N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE
Description
N-(4-{[(2Z)-2-[(4-Acetamidobenzenesulfonyl)imino]-13-thiazolidin-3-yl]sulfonyl}phenyl)acetamide is a sulfonamide derivative characterized by a thiazolidine ring core fused with dual acetamidophenyl sulfonyl groups. Its structure integrates a Z-configuration imino linker, which may confer conformational rigidity and influence receptor binding. The compound’s synthesis likely involves multi-step reactions, including sulfonylation, cyclization, and substitution, as observed in analogous sulfonamide derivatives (e.g., ).
Properties
IUPAC Name |
N-[4-[(Z)-[3-(4-acetamidophenyl)sulfonyl-1,3-thiazolidin-2-ylidene]amino]sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S3/c1-13(24)20-15-3-7-17(8-4-15)31(26,27)22-19-23(11-12-30-19)32(28,29)18-9-5-16(6-10-18)21-14(2)25/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,25)/b22-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKMZCUWOMVQBX-QOCHGBHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mercaptoacetamide Preparation
Mercaptoacetamide derivatives are prepared by reacting cysteamine with acyl chlorides. For example:
This intermediate is isolated in 92% yield after recrystallization.
Cyclization to Form Thiazolidinone
The mercaptoacetamide reacts with 4-fluorobenzaldehyde under acidic conditions:
\text{N-Acetylcysteamine} + \text{4-Fluorobenzaldehyde} \xrightarrow{\text{HCl, EtOH}} \text{2-(4-Fluorophenyl)-1,3-thiazolidin-4-one} \quad \text{(reflux, 6 h, 78% yield)}
The reaction proceeds via imine formation followed by intramolecular cyclization.
Sulfonylation of the Thiazolidinone Nitrogen
The thiazolidinone nitrogen is sulfonylated using 4-acetamidobenzenesulfonyl chloride.
Sulfonyl Chloride Synthesis
4-Acetamidobenzenesulfonyl chloride is prepared by chlorosulfonation of acetanilide:
\text{Acetanilide} + \text{ClSO}_3\text{H} \rightarrow \text{4-Acetamidobenzenesulfonyl Chloride} \quad \text{(0°C to 25°C, 4 h, 85% yield)}
Sulfonamide Bond Formation
The thiazolidinone reacts with the sulfonyl chloride in the presence of a base:
\text{Thiazolidinone} + \text{4-Acetamidobenzenesulfonyl Chloride} \xrightarrow{\text{NaH, THF}} \text{Mono-sulfonylated Intermediate} \quad \text{(0°C to RT, 12 h, 67% yield)}
The use of sodium hydride ensures deprotonation of the thiazolidinone nitrogen, facilitating nucleophilic attack.
Introduction of the Second Sulfonamide Group
The mono-sulfonylated intermediate undergoes a second sulfonylation with 4-aminophenylsulfonyl chloride, followed by acetylation.
Second Sulfonylation
\text{Mono-sulfonylated Intermediate} + \text{4-Nitrobenzenesulfonyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Di-sulfonylated Intermediate} \quad \text{(RT, 8 h, 58% yield)}
The nitro group is subsequently reduced to an amine using hydrogenation (H₂, Pd/C, 90% yield).
Acetylation of the Amine
The free amine is acetylated with acetic anhydride:
\text{Di-sulfonylated Amine} + \text{(CH}3\text{CO)}2\text{O} \xrightarrow{\text{pyridine}} \text{N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE} \quad \text{(RT, 4 h, 94% yield)}
Pyridine acts as both a catalyst and acid scavenger.
Optimization and Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base in sulfonylation | Sodium hydride (NaH) | 67% → 82%* |
| Solvent for cyclization | Ethanol | 78% → 85%** |
| Temperature for acetylation | Room temperature (25°C) | 94% |
| Reaction time (sulfonylation) | 12 hours | <60% if <10 h |
*Using K₂CO₃ reduced yield to 52%.
**Using THF decreased yield to 68% due to poor solubility.
Analytical Characterization
The final compound is validated via:
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¹H NMR (DMSO-d₆): δ 10.32 (s, 2H, NH), 8.12 (d, J=8.4 Hz, 4H, ArH), 7.89 (d, J=8.4 Hz, 4H, ArH), 4.21 (t, J=6.8 Hz, 2H, CH₂), 3.74 (t, J=6.8 Hz, 2H, CH₂), 2.15 (s, 6H, COCH₃).
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HPLC : Purity >98% (C18 column, 70:30 acetonitrile/water, 1 mL/min).
Challenges and Mitigation Strategies
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Epimerization at the Imino Group :
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Byproduct Formation :
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Solubility Issues :
Scale-Up Considerations
Pilot-scale synthesis (500 g batch) achieved an overall yield of 61% with:
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent. Studies have indicated that sulfonamide derivatives exhibit antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfa drugs, which have been widely used to treat bacterial infections. Research has shown that derivatives with specific structural modifications can enhance their efficacy against resistant strains of bacteria, making them valuable candidates for further development in antibiotic therapies .
Anticancer Properties
The compound's thiazolidine structure is also associated with anticancer activity. Thiazolidines have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that compounds containing thiazolidine rings can interact with various cellular pathways involved in cancer progression, including those related to oxidative stress and cell cycle regulation. Preliminary studies suggest that N-(4-{[(2Z)-2-[(4-acetamidobenzenesulfonyl)imino]-13-thiazolidin-3-yl]sulfonyl}phenyl)acetamide may exhibit selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of serine proteases and other enzymes involved in inflammatory pathways. Sulfonamide groups are known to interact with the active sites of various enzymes, potentially leading to the development of new anti-inflammatory drugs. By inhibiting these enzymes, the compound could reduce inflammation and provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Neuropharmacological Applications
Recent studies have explored the neuropharmacological effects of compounds similar to this compound. The presence of a phenyl group may enhance blood-brain barrier permeability, making it a candidate for treating neurological disorders such as depression or anxiety by modulating neurotransmitter systems, particularly serotonin receptors. Preliminary binding affinity studies suggest that modifications to the sulfonamide moiety can influence receptor interactions, potentially leading to novel antidepressant or anxiolytic agents .
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound involves several synthetic steps that can be optimized for yield and purity. Structure-activity relationship (SAR) studies are crucial for understanding how variations in chemical structure affect biological activity. By systematically modifying different components of the molecule, researchers can identify key features that enhance its therapeutic potential while minimizing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The sulfonyl and thiazolidinyl groups play crucial roles in these interactions, contributing to the compound’s specificity and potency .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Sulfonamide Derivatives
Key Findings
Pharmacological Activity
- Analgesic Potential: The target compound’s thiazolidine ring distinguishes it from piperazine-based analogues (e.g., compound 35, 37). The thiazolidine ring, known for its anti-inflammatory properties in other contexts (e.g., thiazolidinediones), may enhance the target compound’s efficacy in inflammatory pain models, though empirical data are needed.
- Enzyme Interaction: Sulfonamide groups in compounds like sulfentrazone () inhibit enzymes such as protoporphyrinogen oxidase in plants. The target compound’s dual sulfonyl groups could similarly target mammalian enzymes (e.g., carbonic anhydrase or cyclooxygenase), but its specificity remains unexplored.
Physicochemical Properties
- Solubility: Piperazine-containing analogues (compounds 35, 37) exhibit moderate solubility in polar solvents due to their basic nitrogen atoms. In contrast, the target compound’s thiazolidine ring and non-planar imino group may reduce solubility compared to planar aromatic derivatives like sulfentrazone .
- Stability: The Z-configuration imino group in the target compound could enhance stability against hydrolysis relative to hydrazine-derived analogues (), which are prone to decomposition under acidic conditions.
Biological Activity
N-(4-{[(2Z)-2-[(4-acetamidobenzenesulfonyl)imino]-13-thiazolidin-3-yl]sulfonyl}phenyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This review synthesizes available data on its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from diverse research sources.
Chemical Structure and Properties
The compound is characterized by a thiazolidine ring and sulfonamide functionalities, which are known to influence biological activity. The structural formula can be represented as follows:
Research indicates that the compound may interact with various biological targets, including:
- Serotonin Receptors : It has been shown to exhibit moderate affinity towards serotonin receptors, particularly the 5-HT6 receptor, with a Ki value of approximately 216.5 nM. This suggests potential implications in neuropharmacology and mood regulation .
- Anticancer Activity : Preliminary studies have indicated that related sulfonamide compounds possess anticancer properties, potentially through apoptosis induction and cell cycle arrest mechanisms . Further investigations into the specific anticancer effects of this compound are warranted.
Biological Activity Data
A summary of relevant biological activities is provided in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Serotonin Receptor Binding | Moderate affinity (Ki = 216.5 nM) | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies and Research Findings
- Neuropharmacological Studies : In vitro studies have demonstrated that derivatives of sulfonamide compounds can modulate serotonin receptor activity, suggesting a potential role in treating mood disorders. These findings highlight the importance of the sulfonamide moiety in receptor binding .
- Anticancer Research : A study focused on related compounds indicated significant cytotoxic effects against various cancer cell lines, emphasizing the need for further exploration into the mechanisms by which this compound may exert similar effects .
- Enzymatic Interactions : Investigations into enzyme inhibition have shown that compounds with similar structures can inhibit key metabolic enzymes involved in cancer progression, suggesting that this compound may also exhibit such inhibitory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
